Cas no 263715-50-0 (5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine)

5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine 化学的及び物理的性質
名前と識別子
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- 5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine
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- インチ: 1S/C24H26N6O5S/c1-24(2)34-17-15(10-36-9-5-8-29-21(31)13-6-3-4-7-14(13)22(29)32)33-23(18(17)35-24)30-12-28-16-19(25)26-11-27-20(16)30/h3-4,6-7,11-12,15,17-18,23H,5,8-10H2,1-2H3,(H2,25,26,27)/t15-,17-,18-,23-/m1/s1
- InChIKey: HEUBBPUJZNKFJK-CXIOKZBNSA-N
- ほほえんだ: S(CCCN1C(=O)C2=C(C1=O)C=CC=C2)C[C@H]1O[C@@H](N2C3C(=C(N=CN=3)N)N=C2)[C@@H]2OC(O[C@H]12)(C)C
5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448918-50mg |
5'-S-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-2',3'-O-(1-methylethylidene)-5'-thio-adenosine |
263715-50-0 | 50mg |
$856.00 | 2023-05-18 | ||
TRC | D448918-100mg |
5'-S-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-2',3'-O-(1-methylethylidene)-5'-thio-adenosine |
263715-50-0 | 100mg |
$1395.00 | 2023-05-18 | ||
TRC | D448918-25mg |
5'-S-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-2',3'-O-(1-methylethylidene)-5'-thio-adenosine |
263715-50-0 | 25mg |
$442.00 | 2023-05-18 |
5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine 関連文献
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Garyfalia A. Zoumpouli,Fernanda Siqueira Souza,Bruce Petrie,Liliana Amaral Féris,Barbara Kasprzyk-Hordern,Jannis Wenk Environ. Sci.: Water Res. Technol. 2020 6 2465
5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosineに関する追加情報
Introduction to 5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine (CAS No. 263715-50-0)
5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine, identified by its CAS number 263715-50-0, is a sophisticated nucleoside derivative that has garnered significant attention in the field of chemobiology and medicinal chemistry. This compound represents a unique structural configuration, combining elements of adenosine with sulfur-containing side chains and a ketal moiety, which suggests potential biological activities and mechanistic insights into cellular processes.
The molecular framework of this compound incorporates several key structural motifs that are of particular interest. The 5'-thio modification introduces a sulfur atom into the nucleoside backbone, which can influence its interactions with biological targets such as enzymes and receptors. Additionally, the 1-methylethylidene group at the 2',3' position creates a ketal structure that may enhance stability and metabolic resistance. The 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl moiety is a more complex aromatic system that could contribute to unique binding properties and pharmacological effects.
Recent advancements in nucleoside chemistry have highlighted the importance of functionalized nucleosides in drug discovery. The incorporation of sulfur atoms into nucleoside structures has been shown to modulate enzyme kinetics and improve binding affinity. For instance, studies on thioated nucleosides have demonstrated their potential in inhibiting viral polymerases by disrupting normal nucleotide incorporation. Similarly, the ketal group in this compound may enhance its bioavailability and reduce degradation by enzymatic pathways.
Current research in the field of adenosine derivatives has revealed novel therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The structural features of 5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine make it a promising candidate for further investigation. Specifically, the sulfur atom at the 5' position could facilitate interactions with thiol-rich protein targets, such as thioredoxin reductase and glutathione S-transferase, which are critical in redox signaling pathways.
The 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group is an intriguing feature that may contribute to unique electronic properties and binding interactions. This moiety has been less explored in nucleoside derivatives but shows potential in modulating receptor activity. For example, isoindol derivatives have been reported to interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The propyl side chain further extends the molecular structure, allowing for additional interactions with biological targets and potentially enhancing solubility.
In terms of synthetic chemistry, the preparation of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the 5'-thio group necessitates careful handling to avoid unwanted side reactions. Additionally, the formation of the ketal at the 2',3' position requires optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex nucleoside derivatives like this one, making it feasible for large-scale production and further functionalization.
Evaluation of this compound's biological activity has been ongoing in several research groups. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes relevant to cancer metabolism. The combination of structural features—such as the sulfur atom and ketal group—may disrupt key metabolic pathways while minimizing off-target effects. Furthermore, its adenosine-based structure suggests potential interactions with adenosine receptors (A1, A2A, A2B), which are implicated in pain modulation and neuroprotection.
The nucleoside derivative's potential applications extend beyond oncology. In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, adenosine analogs have shown promise in modulating neurotransmitter release and protecting against oxidative stress. The unique structural features of this compound may enhance its ability to cross the blood-brain barrier and exert therapeutic effects on central nervous system disorders. Additionally, its sulfur-containing moieties could contribute to antioxidant properties by interacting with reactive oxygen species (ROS).
Future research directions include exploring synthetic modifications to optimize pharmacokinetic properties and enhance bioavailability. Additionally, computational modeling techniques can be employed to predict binding interactions with biological targets at an atomic level. These approaches will provide valuable insights into how structural changes affect biological activity and guide the development of next-generation derivatives.
The significance of this compound lies not only in its unique structure but also in its potential to bridge gaps between traditional nucleoside chemistry and emerging fields such as redox biology and GPCR modulation. As our understanding of molecular mechanisms continues to evolve,5'-S-3-(1,3-Dihydro-1,3-dioxo - 2H - isoindol - 2 - yl)propyl - 2', 3' - O - ( 1 - methylethylidene ) - 5' - thio - adenosine (CAS No. 263715 - 50 - 0) represents a cornerstone for innovative therapeutic strategies.
263715-50-0 (5'-S-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl-2',3'-O-(1-methylethylidene)-5'-thio-adenosine) 関連製品
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